molecular formula C7H3ClN4 B13669581 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B13669581
M. Wt: 178.58 g/mol
InChI Key: HHCFEDQACZLREV-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group and a nitrile group in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) can facilitate cyclization reactions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Products: Different oxidation states of the compound.

    Cyclization Products: Fused ring systems with potential biological activities.

Mechanism of Action

The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the chloro and nitrile groups.

    1H-Pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[3,4-d]pyrimidine: Contains an additional nitrogen atom in the ring system.

Uniqueness

3-Chloro-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to the presence of both a chloro and a nitrile group, which enhances its reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12)

InChI Key

HHCFEDQACZLREV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2N=C1C#N)Cl

Origin of Product

United States

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